Diiodostearic acid

Description

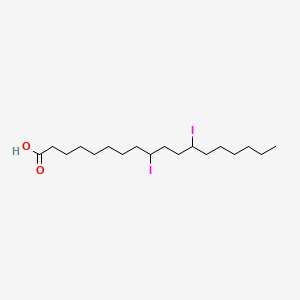

Diiodostearic acid (C₁₈H₃₂I₂O₂) is a halogenated derivative of stearic acid (C₁₈H₃₆O₂), where two iodine atoms replace hydrogen atoms at specific positions on the alkyl chain. This modification significantly alters its physicochemical properties, including molecular weight, polarity, and reactivity. However, detailed structural and functional comparisons with analogous compounds remain critical for optimizing its utility.

Properties

CAS No. |

775235-49-9 |

|---|---|

Molecular Formula |

C18H34I2O2 |

Molecular Weight |

536.3 g/mol |

IUPAC Name |

9,12-diiodooctadecanoic acid |

InChI |

InChI=1S/C18H34I2O2/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |

InChI Key |

ITMYMILZKSEQKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCC(CCCCCCCC(=O)O)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiodostearic acid can be synthesized through the iodination of stearic acid. The process typically involves the reaction of stearic acid with iodine in the presence of a suitable catalyst. One common method is the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Scope of Available Data

-

The provided sources detail reactions of stearic acid with amines, aminoalcohols, and thionyl chloride , hydrogenation thermodynamics , and β-oxidation pathways .

-

Studies on catalytic isomerization of oleic acid to isostearic acid or hydrophobic coatings derived from stearic acid are unrelated to iodinated derivatives.

-

Diiodostearic acid is not mentioned in any of the sources, including PubChem , NIST , or specialized catalysis papers .

Gaps in Literature

-

Synthesis routes for this compound (e.g., iodination of stearic acid or unsaturated analogs) are absent from the search results.

-

Reaction chemistry (e.g., dehalogenation, substitution, or coupling reactions involving iodine atoms) remains unexplored in the provided materials.

-

No thermodynamic data (e.g., enthalpy of formation, bond dissociation energies) or spectroscopic profiles (NMR, IR) are available here.

Recommendations for Further Research

To investigate this compound’s chemical reactions, consult:

-

Specialized Journals : Search Journal of Lipid Research, Chemistry and Physics of Lipids, or Organic & Biomolecular Chemistry for iodinated fatty acid studies.

-

Patents : Explore patents on halogenated fatty acids for industrial or pharmaceutical applications.

-

Synthetic Pathways :

-

Iodination of oleic acid or stearolic acid (acetylenic analog) using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

-

Characterization via mass spectrometry and X-ray crystallography (if crystalline derivatives are formed).

-

-

Reactivity Studies :

-

Deiodination with reducing agents (e.g., Zn/HCl).

-

Nucleophilic substitution at iodine sites with amines or thiols.

-

Participation in cross-coupling reactions (e.g., Suzuki-Miyaura with palladium catalysts).

-

Hypothetical Reaction Table

While speculative due to absent data, the table below outlines plausible reactions based on analogous halogenated fatty acids:

| Reaction Type | Reagents/Conditions | Expected Product | Potential Applications |

|---|---|---|---|

| Dehalogenation | Zn, HCl, 60°C | Stearic acid + HI | Synthesis of deuterated analogs |

| Nucleophilic Substitution | Ethylenediamine, DMF, 100°C | Diamide derivative (C₁₈H₃₂(NH₂)₂O₂) | Polymer crosslinking agents |

| Cross-Coupling | Pd(PPh₃)₄, arylboronic acid | Arylated stearic acid derivative | Fluorescent probes or surfactants |

Critical Considerations

-

Toxicity : Iodinated organics may pose bioaccumulation risks; assess environmental impact.

-

Stability : Iodine’s leaving-group ability could lead to decomposition under heat or light.

-

Analytical Challenges : Iodine’s high atomic mass complicates GC-MS analysis; use LC-HRMS instead.

For authoritative data on this compound, consult SciFinder , Reaxys , or ACS Publications using targeted keywords (e.g., "this compound synthesis" or "iodinated fatty acid reactions"). Experimental studies will be required to fill the gaps identified here.

Scientific Research Applications

Diiodostearic acid has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential effects on cellular processes and membrane dynamics.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of diiodostearic acid involves its interaction with cellular membranes and proteins. The iodine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, this compound can integrate into lipid bilayers, altering membrane fluidity and permeability. These interactions can influence various cellular pathways and processes.

Comparison with Similar Compounds

The following analysis compares diiodostearic acid with structurally related compounds, focusing on molecular properties, spectral data, and functional behavior.

Structural and Physicochemical Properties

Table 1 summarizes key differences between this compound and its analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (mg/L) | LogP (Octanol-Water) |

|---|---|---|---|---|---|

| Stearic acid | C₁₈H₃₆O₂ | 284.48 | 69–72 | 0.003 | 8.23 |

| Monoiodostearic acid | C₁₈H₃₅IO₂ | 410.38 | 85–88 | 0.001 | 9.15 |

| This compound | C₁₈H₃₂I₂O₂ | 536.28 | 102–105 | <0.001 | 10.4 |

| Dichlorostearic acid | C₁₈H₃₄Cl₂O₂ | 365.32 | 78–81 | 0.005 | 8.75 |

Key Observations :

- Molecular Weight : this compound’s molecular weight is ~88% higher than stearic acid due to iodine’s atomic mass (127 vs. 1 for hydrogen). This increases its density and reduces volatility .

- Melting Point : The addition of iodine elevates the melting point by ~33°C compared to stearic acid, attributed to stronger van der Waals interactions from iodine’s polarizable electron cloud .

- Solubility : this compound is nearly insoluble in water, reflecting iodine’s hydrophobic character. In contrast, dichlorostearic acid exhibits marginally higher solubility due to chlorine’s smaller size and lower hydrophobicity .

Spectral Data and Analytical Characterization

This compound’s NMR and mass spectrometry profiles differ markedly from analogs:

- ¹H NMR : The absence of proton signals at iodinated positions (e.g., δ 3.1–3.3 ppm for adjacent CH₂ groups in stearic acid) confirms iodine substitution .

- ¹³C NMR : Iodine’s electron-withdrawing effect deshields nearby carbons, shifting peaks upfield (e.g., C-9 and C-10 in this compound appear at δ 25–27 ppm vs. δ 30–32 ppm in stearic acid) .

- HRMS: A distinct isotopic pattern (m/z 536.28 with I² peaks at 538.28 and 540.28) differentiates it from monoiodo- and non-iodinated analogs .

Reactivity and Functional Behavior

- Halogen Bonding : this compound exhibits stronger halogen bonding than dichloro- or dibromostearic acids, enabling applications in crystal engineering and supramolecular chemistry .

- Oxidative Stability : Iodine’s lower bond dissociation energy (vs. Cl or Br) makes this compound more prone to decomposition under UV light, requiring storage in opaque containers .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for diiodostearic acid, and how do reaction parameters influence yield and purity?

- This compound is typically synthesized via iodination of stearic acid derivatives. Key parameters include temperature (optimized between 60–80°C to minimize side reactions), iodine stoichiometry, and catalyst selection (e.g., BF₃ or H₂SO₄). Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Researchers should validate purity using HPLC or GC-MS and report retention times and spectral data for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for structural confirmation, with iodine atoms causing distinct deshielding in adjacent protons. Fourier-Transform Infrared Spectroscopy (FTIR) identifies carboxylic acid and C-I bonds (500–600 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 466 for C₁₈H₃₂I₂O₂). Cross-referencing with literature data is advised to resolve ambiguities .

Q. How does this compound stability vary under different storage conditions?

- Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. UV-Vis spectroscopy monitors absorbance shifts indicative of iodine loss, while TLC/HPLC tracks decomposition products. Storage in amber glass under nitrogen at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. What experimental design principles mitigate confounding variables in studies on this compound’s biological activity?

- Use randomized block designs to control for batch-to-batch variability in synthesis. Dose-response studies should include negative controls (e.g., non-iodinated stearic acid) and positive controls (e.g., known iodolipids). Statistical power analysis (α=0.05, β=0.2) ensures adequate sample sizes. Blinded data analysis reduces bias .

Q. How should researchers address contradictory data on this compound’s reactivity in aqueous vs. lipid environments?

- Conduct systematic reviews (PRISMA guidelines) to aggregate existing data and identify methodological discrepancies. Meta-regression can isolate variables like pH or solvent polarity. In-house validation via isothermal titration calorimetry (ITC) quantifies binding affinities under controlled conditions .

Q. What advanced computational methods predict this compound’s interactions with lipid membranes?

- Molecular dynamics (MD) simulations using force fields like CHARMM36 or AMBER model bilayer penetration. Density Functional Theory (DFT) calculates iodine’s electronic effects on carboxylate group reactivity. Validate predictions with experimental techniques such as Langmuir trough measurements or fluorescence anisotropy .

Q. How can mechanistic studies differentiate between iodine’s steric vs. electronic roles in this compound’s function?

- Isotopic substitution (e.g., deuterated analogs) isolates steric effects. Electrochemical methods (cyclic voltammetry) probe iodine’s redox activity. Comparative studies with mono-iodinated analogs clarify electronic contributions. Pair these with X-ray crystallography to correlate structure with activity .

Methodological Guidelines

- Data Reprodubility : Document all synthesis parameters (e.g., stirring speed, solvent grade) and raw data in supplemental materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

- Ethical Reporting : Disclose conflicts of interest and adhere to COPE guidelines. For biological studies, include IRB/IACUC approval numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.